Microsclerodermin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

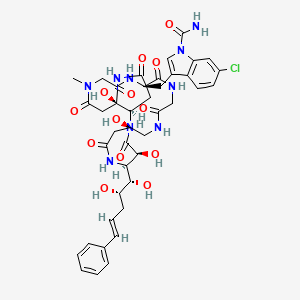

Microsclerodermin C, also known as this compound, is a useful research compound. Its molecular formula is C41H50ClN9O13 and its molecular weight is 912.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antifungal Activity

Microsclerodermin C exhibits potent antifungal properties, particularly against Candida species, including drug-resistant strains. Research indicates that it functions by targeting efflux pumps in Candida albicans, which are responsible for fluconazole resistance. This action helps to restore sensitivity to antifungal treatments, making it a valuable compound in addressing resistant fungal infections.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Studies have shown that this compound has a MIC value of approximately 0.25 to 2 µg/mL against various Candida strains, highlighting its effectiveness compared to conventional antifungals .

- Mechanism of Action: The compound disrupts the membrane integrity of fungal cells, leading to cell death. It is believed to interfere with ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Properties

This compound also demonstrates significant antiproliferative effects against various cancer cell lines. Its mechanism involves inducing apoptosis in tumor cells, making it a candidate for cancer therapy.

Research Insights:

- Cell Lines Tested: In vitro studies have shown that this compound can inhibit the proliferation of human lung adenocarcinoma (A549) and colorectal cancer cells (HCT-116) with IC50 values indicating effective cytotoxicity .

- Apoptotic Induction: The compound induces apoptosis through the activation of caspases and the disruption of microtubule dynamics during mitosis. This leads to cell cycle arrest and ultimately cell death .

Potential Therapeutic Uses

Given its dual activity against fungal infections and cancer, this compound holds promise for therapeutic applications in both fields.

Applications in Medicine:

-

Antifungal Treatments:

- Development of new antifungal agents targeting resistant strains.

- Potential use in combination therapies with existing antifungals to enhance efficacy.

- Cancer Therapy:

Case Studies and Research Data

Several studies have documented the efficacy of this compound in laboratory settings:

Propiedades

Fórmula molecular |

C41H50ClN9O13 |

|---|---|

Peso molecular |

912.3 g/mol |

Nombre IUPAC |

6-chloro-3-[[(1R,4S,5R,9R,16R,23R)-5-[(E,1S,2S)-1,2-dihydroxy-5-phenylpent-4-enyl]-4,9,23-trihydroxy-20-methyl-3,7,12,15,18,21,25-heptaoxo-2,6,11,14,17,20,24-heptazabicyclo[21.3.0]hexacosan-16-yl]methyl]indole-1-carboxamide |

InChI |

InChI=1S/C41H50ClN9O13/c1-50-20-33(57)46-26(12-22-19-51(40(43)63)27-13-23(42)10-11-25(22)27)38(61)45-18-32(56)44-17-24(52)14-30(54)48-35(36(59)28(53)9-5-8-21-6-3-2-4-7-21)37(60)39(62)47-29-15-31(55)49-41(29,64)16-34(50)58/h2-8,10-11,13,19,24,26,28-29,35-37,52-53,59-60,64H,9,12,14-18,20H2,1H3,(H2,43,63)(H,44,56)(H,45,61)(H,46,57)(H,47,62)(H,48,54)(H,49,55)/b8-5+/t24-,26-,28+,29-,35-,36-,37+,41-/m1/s1 |

Clave InChI |

BWRFSSYTTNCHNF-DMBQBUBNSA-N |

SMILES isomérico |

CN1CC(=O)N[C@@H](C(=O)NCC(=O)NC[C@@H](CC(=O)N[C@@H]([C@@H](C(=O)N[C@@H]2CC(=O)N[C@]2(CC1=O)O)O)[C@@H]([C@H](C/C=C/C3=CC=CC=C3)O)O)O)CC4=CN(C5=C4C=CC(=C5)Cl)C(=O)N |

SMILES canónico |

CN1CC(=O)NC(C(=O)NCC(=O)NCC(CC(=O)NC(C(C(=O)NC2CC(=O)NC2(CC1=O)O)O)C(C(CC=CC3=CC=CC=C3)O)O)O)CC4=CN(C5=C4C=CC(=C5)Cl)C(=O)N |

Sinónimos |

microsclerodermin C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.